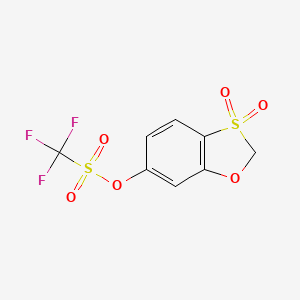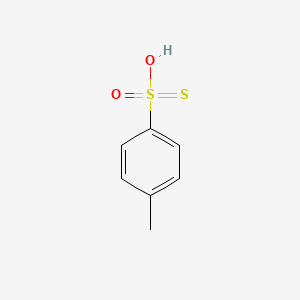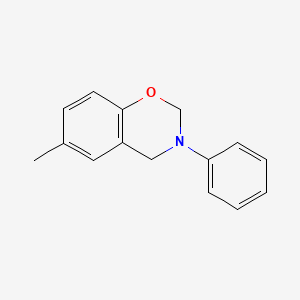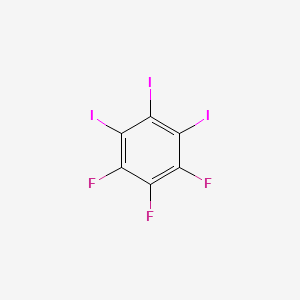
1,2,3-Trifluoro-4,5,6-triiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trifluoro-4,5,6-triiodobenzene is an organofluorine compound with the molecular formula C6F3I3. It is a derivative of benzene where three hydrogen atoms are replaced by fluorine atoms and the other three by iodine atoms. This compound is notable for its unique combination of halogen atoms, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3-Trifluoro-4,5,6-triiodobenzene can be synthesized through halogen exchange reactions. One common method involves the reaction of 1,2,3-trifluorobenzene with iodine in the presence of a catalyst such as iron or copper. The reaction typically occurs under reflux conditions with a suitable solvent like acetic acid or dichloromethane. The reaction proceeds through electrophilic aromatic substitution, where iodine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
化学反応の分析
Types of Reactions
1,2,3-Trifluoro-4,5,6-triiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding iodoxy or iodoso derivatives.
Reduction Reactions: Reduction of the iodine atoms can lead to the formation of 1,2,3-trifluorobenzene.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
Substitution: Formation of 1,2,3-trifluoro-4,5,6-triaminobenzene, 1,2,3-trifluoro-4,5,6-trithiolobenzene, etc.
Oxidation: Formation of iodoxybenzene or iodoso derivatives.
Reduction: Formation of 1,2,3-trifluorobenzene.
科学的研究の応用
1,2,3-Trifluoro-4,5,6-triiodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex halogenated compounds.
Biology: Employed in the study of halogen bonding interactions in biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
作用機序
The mechanism of action of 1,2,3-trifluoro-4,5,6-triiodobenzene involves its ability to participate in halogen bonding interactions. The presence of both fluorine and iodine atoms creates regions of electron deficiency (σ-holes) and electron density (π-holes), allowing the compound to interact with various molecular targets. These interactions can stabilize certain molecular conformations and influence the reactivity of the compound in different chemical environments.
類似化合物との比較
Similar Compounds
1,3,5-Trifluoro-2,4,6-triiodobenzene: Another trifluorotriiodobenzene isomer with similar halogenation but different substitution pattern.
2,4,6-Trifluoro-1,3,5-triiodobenzene: Similar structure with different positioning of fluorine and iodine atoms.
Uniqueness
1,2,3-Trifluoro-4,5,6-triiodobenzene is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. The arrangement of fluorine and iodine atoms influences the compound’s ability to form halogen bonds and participate in various chemical reactions, making it distinct from other isomers.
特性
分子式 |
C6F3I3 |
|---|---|
分子量 |
509.77 g/mol |
IUPAC名 |
1,2,3-trifluoro-4,5,6-triiodobenzene |
InChI |
InChI=1S/C6F3I3/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
InChIキー |
GLWLXUJSESIZCD-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1F)I)I)I)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14069677.png)
![(4-Chlorophenyl)[(1R,2R)-rel-2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B14069681.png)
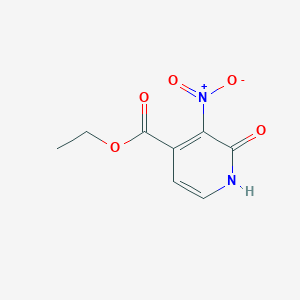
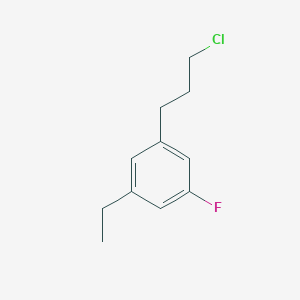

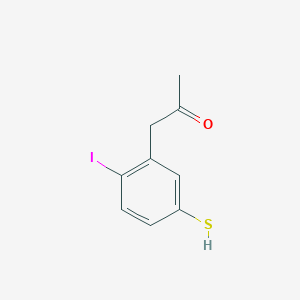
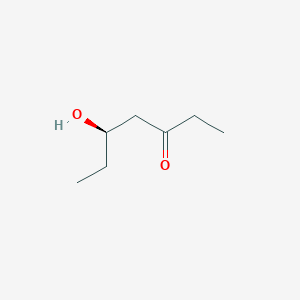


![[5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069719.png)
![9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine](/img/structure/B14069732.png)
